![molecular formula C11H14N2S B12982549 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine](/img/structure/B12982549.png)
3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine typically involves the reaction of 2-methylbenzo[d]thiazole with appropriate reagents to introduce the propan-1-amine group. One common method involves the use of 2-methylbenzo[d]thiazol-6-ol, which is dissolved in dimethylformamide (DMF) and reacted with benzyl bromide derivatives in the presence of potassium carbonate (K₂CO₃) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine primarily involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the treatment of neurodegenerative and neuropsychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: A precursor in the synthesis of various benzothiazole derivatives.
6-Chlorobenzo[d]thiazole: Another benzothiazole derivative with different substituents.
1-(1,3-Thiazol-2-yl)propan-1-amine: A structurally similar compound with a thiazole ring.
Uniqueness
3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine is unique due to its specific substitution pattern and its potential as a selective MAO inhibitor. This selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of neurodegenerative disorders .
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-(2-methyl-1,3-benzothiazol-6-yl)propan-1-amine |
InChI |
InChI=1S/C11H14N2S/c1-8-13-10-5-4-9(3-2-6-12)7-11(10)14-8/h4-5,7H,2-3,6,12H2,1H3 |
InChI Key |
WEYXHDMURCZTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




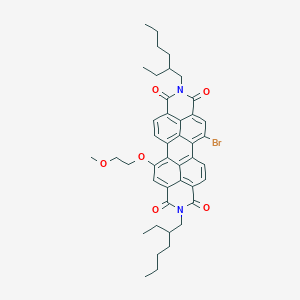

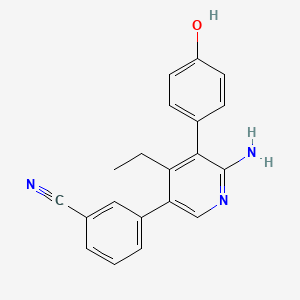

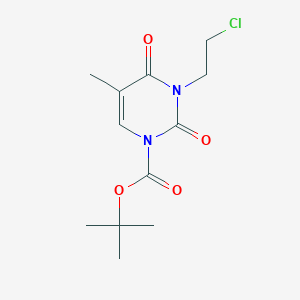

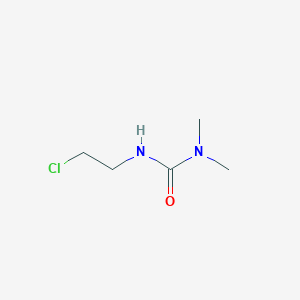


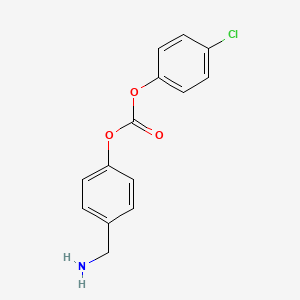
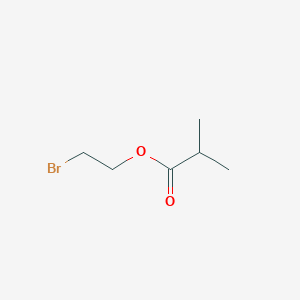
![tert-Butyl (R)-(2-azaspiro[3.3]heptan-5-yl)carbamate](/img/structure/B12982553.png)
